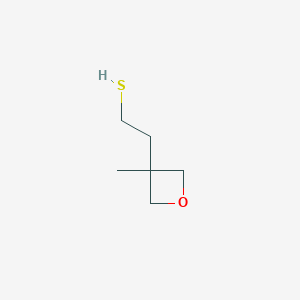

2-(3-Methyloxetan-3-yl)ethane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12OS |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

2-(3-methyloxetan-3-yl)ethanethiol |

InChI |

InChI=1S/C6H12OS/c1-6(2-3-8)4-7-5-6/h8H,2-5H2,1H3 |

InChI Key |

PMMCNCNZAGNWFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)CCS |

Origin of Product |

United States |

Ii. Comprehensive Synthetic Methodologies for 2 3 Methyloxetan 3 Yl Ethane 1 Thiol

Strategies for the Construction of the 3-Methyloxetane (B1582186) Core

The construction of the 3-methyloxetane scaffold, which is central to the target molecule, can be achieved through several strategic routes. These include creating the ring from an acyclic precursor (intramolecular cyclization), expanding a smaller strained ring, or modifying an existing oxetane (B1205548) structure.

Intramolecular cyclization is a fundamental and widely employed strategy for the formation of oxetane rings. acs.org This approach typically involves a 1,3-difunctionalized acyclic precursor that undergoes ring closure to form the C-O bond of the ether. The kinetics for forming four-membered rings are often slower compared to three, five, or six-membered analogues, which frequently necessitates the use of strong bases or catalysts and good leaving groups to achieve viable yields. acs.org

While Lewis acids are commonly employed for the ring-opening of oxetanes, they can also catalyze their formation. magtech.com.cnresearchgate.net Certain Lewis acids can activate an alcohol functionality in a 1,3-diol system, facilitating nucleophilic attack by the second hydroxyl group to close the ring. For instance, a Prins-type cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can be catalyzed by Lewis acids like Sc(OTf)₃ to generate substituted oxetanes. researchgate.net In the context of forming a 3-methyloxetane core, a substrate such as 2-methyl-2-(vinyl)propane-1,3-diol could theoretically undergo a Lewis acid-catalyzed intramolecular cyclization, although this is a less common approach than base-mediated methods. More frequently, Lewis acids are used in enantioselective additions that can set the stage for a subsequent cyclization step. illinois.edu

The most prevalent method for intramolecular cyclization to form oxetanes is the base-mediated Williamson etherification. acs.org This reaction involves an intramolecular Sₙ2 reaction where an alkoxide nucleophile displaces a leaving group located at the γ-position. To construct a 3-methyloxetane core suitable for conversion to the target compound, a common precursor is 3-hydroxymethyl-3-methyloxetane (HMMO). researchgate.net The synthesis of HMMO itself serves as an excellent example of this methodology. It can be prepared via the cyclization of 1,1,1-tris(hydroxymethyl)ethane, where two hydroxyls are first converted into a cyclic carbonate, and the remaining hydroxyl is then tosylated. Treatment with a strong base induces cyclization to the oxetane. researchgate.net

A general sequence for this approach is outlined below:

Start with a suitable 1,3-diol, such as 2-methyl-2-(hydroxymethyl)propane-1,3-diol.

Selectively convert one of the primary hydroxyl groups into a good leaving group (LG), such as a tosylate (OTs) or mesylate (OMs). acs.orgresearchgate.net

Treat the resulting γ-hydroxy sulfonate with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). acs.orgnih.govacs.org The base deprotonates the remaining hydroxyl group, forming an alkoxide which then undergoes intramolecular displacement of the leaving group to form the oxetane ring. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| Diol Precursor | 1. TsCl, Pyridine (B92270); 2. Base (e.g., NaH) | 3,3-Disubstituted Oxetane | Good | acs.orgorganic-chemistry.org |

| 1,1,1-tri(hydroxylmethyl) ethane (B1197151) derivative | 1. Diethyl Carbonate; 2. TsCl; 3. Base | 3-Hydroxymethyl-3-methyl oxetane | 76% (cyclization step) | researchgate.net |

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes, involving a [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene. magtech.com.cnmdpi.com This reaction can be a direct route to highly substituted oxetanes. rsc.org

To generate a 3-methyloxetane core, the reaction could be performed between a ketone and a substituted alkene. For example, the photocycloaddition of a ketone like benzophenone (B1666685) or acetone (B3395972) with an alkene such as 2-methyl-3-(protected-thio)prop-1-ene could theoretically yield a precursor to the target molecule. The regioselectivity of the Paternò-Büchi reaction is a critical consideration and depends on factors like the nature of the excited state (singlet or triplet) and the electronic properties of the reactants. rsc.orgslideshare.net More recently, visible-light-mediated protocols using photocatalysts have been developed, enhancing the safety and scalability of this transformation. nih.gov

| Carbonyl | Alkene | Conditions | Product | Reference |

| Aryl Glyoxylate | Various Alkenes | Ir-based photocatalyst, visible light | Functionalized Oxetane | nih.gov |

| Aromatic Aldehyde | Silyl Enol Ether | UV irradiation, Benzene | 3-(Silyloxy)oxetane | organic-chemistry.org |

Ring expansion of more readily available three-membered rings, particularly epoxides, provides another viable pathway to the oxetane skeleton. beilstein-journals.org The thermodynamic driving force for this reaction comes from the partial release of ring strain when converting from a three-membered to a four-membered ring. A common method involves the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reaction). illinois.edunih.gov

For the synthesis of the 3-methyloxetane core, one would start with a 2,2-disubstituted epoxide. For instance, an epoxide bearing a methyl group and a second substituent (which could be a precursor to the ethanethiol (B150549) side chain) at the same carbon atom would react with the sulfur ylide to produce the desired 3,3-disubstituted oxetane. illinois.edu This strategy has been successfully applied to the synthesis of various complex oxetane-containing molecules. nih.gov

With an increasing number of oxetane building blocks becoming commercially available, the functionalization of a pre-formed oxetane ring is an increasingly attractive and convergent strategy. acs.org Key starting materials for obtaining 2-(3-Methyloxetan-3-yl)ethane-1-thiol via this route would include 3-methyl-3-oxetanemethanol (B150462) (HMMO) sigmaaldrich.comnih.gov or a related derivative with a suitable functional handle at the 3-position.

A plausible synthetic sequence starting from HMMO would be:

Conversion of the primary alcohol of HMMO to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. acs.orgresearchgate.netorgsyn.org

Nucleophilic substitution of the resulting tosylate/mesylate with a thiol-containing nucleophile. To obtain the ethanethiol side chain, a suitable nucleophile would be the anion of a protected 2-mercaptoethanol (B42355) or, more directly, potassium thioacetate (B1230152) (KSAc).

If a protected thiol was used, a final deprotection step would be required to reveal the terminal thiol group. For example, hydrolysis of the thioacetate with a base would yield the target this compound. acs.org

Intramolecular Cyclization Approaches

Methodologies for the Introduction of the Ethane-1-thiol Chain

The introduction of the ethane-1-thiol functional group onto the 3-methyloxetane core can be accomplished through several key synthetic strategies. These methods typically involve the reaction of a suitable electrophilic precursor, such as an alkyl halide or tosylate, with a sulfur-containing nucleophile.

A prevalent and versatile approach for the formation of thiols is through nucleophilic substitution reactions. This involves the displacement of a leaving group on the ethyl side chain by a sulfur-based nucleophile. The choice of the sulfur reagent is critical and influences the reaction conditions and the need for subsequent transformations.

The thioacetate displacement method is a widely used two-step process for the synthesis of thiols. This approach involves the initial reaction of an alkyl halide or a similar activated substrate with a thioacetate salt, such as potassium thioacetate, to form a thioester intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final thiol.

The reaction proceeds via an SN2 mechanism, where the thioacetate anion acts as the nucleophile. A suitable precursor for this reaction would be 2-(3-methyloxetan-3-yl)ethyl halide (e.g., bromide or iodide) or a tosylate derivative. The subsequent hydrolysis step cleaves the acetyl group, affording the desired thiol. While specific examples for the synthesis of this compound via this method are not detailed in the provided literature, the general applicability of this reaction is well-established for a wide range of substrates.

Table 1: Key Steps in Thioacetate Displacement and Hydrolysis

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Thioacetate Displacement | 2-(3-methyloxetan-3-yl)ethyl halide/tosylate, Potassium thioacetate, in a polar aprotic solvent (e.g., DMF, acetone) | S-(2-(3-Methyloxetan-3-yl)ethyl) ethanethioate |

| 2 | Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH, NaOMe) in an alcoholic solvent | This compound |

Another classic and effective method for thiol synthesis involves the use of thiourea (B124793) as the sulfur source. pearson.com In this two-step process, an alkyl halide reacts with thiourea to form a stable, often crystalline, S-alkylisothiouronium salt. pearson.comrsc.org This salt is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol and urea (B33335) as a byproduct. pearson.comresearchgate.net

This method is advantageous as it avoids the use of foul-smelling volatile thiols and the intermediate salt can often be purified by recrystallization. researchgate.net The reaction is generally applicable to primary and secondary alkyl halides. pearson.com For the synthesis of this compound, the corresponding ethyl halide or tosylate would be treated with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt. researchgate.net

Table 2: General Reaction Parameters for Thiol Synthesis via Thiourea

| Parameter | Description | Typical Conditions | Reference |

| Substrate | Alkyl halide or tosylate | Primary or secondary | pearson.comresearchgate.net |

| Sulfur Reagent | Thiourea | Equimolar or slight excess | researchgate.net |

| Solvent for Salt Formation | Ethanol, water | Reflux temperature | researchgate.net |

| Hydrolysis Conditions | Aqueous base (e.g., NaOH, KOH) | Reflux temperature | pearson.comresearchgate.net |

Direct thiolation involves the reaction of an alkyl halide or sulfonate with a source of the hydrosulfide (B80085) anion (HS⁻). Common reagents for this purpose include sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). This one-step method offers a more direct route to the thiol compared to the thioacetate or thiourea methods.

However, the use of hydrogen sulfide (B99878) or its salts can be challenging due to their toxicity and unpleasant odor. Furthermore, a common side reaction is the formation of the corresponding dialkyl sulfide, which can be minimized by using a large excess of the hydrosulfide reagent. The synthesis of 3-azidomethyl-3-methyloxetane from the corresponding tosylate using sodium azide (B81097) demonstrates the feasibility of nucleophilic displacement at the neopentyl-like carbon adjacent to the oxetane ring, suggesting that direct thiolation with a hydrosulfide source is a viable, though potentially lower-yielding, strategy. researchgate.net

Reduction of Disulfides or Sulfonyl Compounds

An alternative strategy for the formation of thiols is through the reduction of a corresponding disulfide or sulfonyl compound. This approach first requires the synthesis of a precursor containing the sulfur atom in a higher oxidation state.

For instance, a disulfide, bis(2-(3-methyloxetan-3-yl)ethyl) disulfide, could be synthesized and subsequently reduced to the desired thiol. The synthesis of asymmetric disulfides has been reported using thiourea and an alkyl halide in the presence of an oxidizing agent. rsc.org The reduction of the disulfide bond to a thiol can be achieved using various reducing agents, such as zinc in an acidic medium, sodium borohydride, or phosphine (B1218219) reagents like triphenylphosphine (B44618) in the presence of water.

Alternatively, a sulfonyl derivative, such as a sulfonyl chloride or a sulfonic acid, could be reduced to the thiol. However, the reduction of sulfonyl compounds directly to thiols often requires strong reducing agents and harsh conditions, which may not be compatible with the oxetane ring. Studies on 2-sulfonyloxetanes have primarily focused on their stability and utility as fragments in drug discovery, rather than their conversion to thiols. acs.org

Michael Addition Strategies for Thiol Formation

Michael addition, or the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be adapted for thiol synthesis. In this context, a Michael acceptor containing the 3-methyloxetane moiety would be required. For example, if a vinylogous ester or ketone of 3-methyloxetane could be prepared, the addition of a sulfur nucleophile, such as hydrogen sulfide or a thiol equivalent, across the double bond would lead to the formation of a β-mercapto compound.

Research has shown the feasibility of one-pot thia-Michael additions using alkyl halides, thiourea, and Michael acceptors. researchgate.net This suggests a potential, albeit more complex, route where an appropriately substituted Michael acceptor derived from 3-methyloxetane could be used to generate the target thiol. Additionally, thiol-ene "click" chemistry, which involves the radical-mediated addition of a thiol to a double bond, represents another modern approach that could be applied if a suitable alkene-functionalized oxetane precursor is available. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be approached from two fundamentally different strategic standpoints: divergent synthesis, which begins with a pre-formed oxetane core, and convergent synthesis, where the oxetane ring is formed in a later stage from a precursor already containing the key carbon skeleton.

A divergent pathway offers the advantage of starting from commercially available or readily accessible oxetane building blocks. A logical and highly feasible starting material for this approach is 3-methyl-3-oxetanemethanol (1) . nih.govchemsynthesis.comsigmaaldrich.com The synthetic challenge then becomes the two-carbon homologation of the hydroxymethyl group and its subsequent conversion to a thiol. This strategy allows for the late-stage introduction of the thiol functionality, potentially simplifying handling and purification steps.

One proposed divergent route involves a four-step sequence from 3-methyl-3-oxetanemethanol (1 ):

Activation of the primary alcohol, for instance, through tosylation to yield (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (B104242) (2 ).

Chain extension via nucleophilic substitution with a malonic ester, followed by hydrolysis and decarboxylation to produce 2-(3-methyloxetan-3-yl)acetic acid (3 ).

Reduction of the carboxylic acid to the corresponding primary alcohol, 2-(3-methyloxetan-3-yl)ethanol (B1394535) (4 ).

Conversion of the terminal alcohol to the target thiol, this compound (5 ).

Orthogonal Functional Group Transformations

The successful synthesis of this compound, particularly via a divergent route, hinges on the use of orthogonal functional group transformations. This principle ensures that reactions modifying one part of the molecule leave other functional groups—specifically the oxetane ring and any intermediates—unaffected. The conversion of the alcohol intermediate 4 to the final thiol 5 is a prime example.

The oxetane ring, while strained, is stable under a variety of reaction conditions, including many used for converting alcohols to thiols. rsc.orgchemrxiv.org

Mitsunobu Reaction: A reliable method for this transformation is the Mitsunobu reaction. organic-chemistry.orgnih.gov Reacting alcohol 4 with thioacetic acid in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) would yield the thioester, S-(2-(3-methyloxetan-3-yl)ethyl) ethanethioate (6 ). This reaction proceeds with a high degree of functional group tolerance. Subsequent hydrolysis of the thioester 6 under basic or acidic conditions, which are typically mild enough to preserve the oxetane ring, would furnish the desired thiol 5 . organic-chemistry.org

Two-Step Conversion via Sulfonate Ester: An alternative orthogonal strategy involves converting the alcohol 4 into a good leaving group, such as a tosylate or mesylate. This sulfonate ester can then undergo nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc). If thioacetate is used, a final hydrolysis step is required. This two-step procedure avoids the use of phosphorus-based reagents and can sometimes be more amenable to large-scale purification.

Below is a table of representative conditions for these key transformations, drawn from analogous systems in the literature.

| Transformation | Starting Material | Reagents and Conditions | Product | Analogous Yield | Reference |

|---|---|---|---|---|---|

| Alcohol to Thioester | Primary Alcohol | Thioacetic acid, PPh₃, DIAD, THF, 0 °C to rt | Thioester | ~80-95% | nih.govgoogle.com |

| Thioester Hydrolysis | Thioester | K₂CO₃, MeOH, rt | Thiol | Quantitative | nih.gov |

| Alcohol to Tosylate | Primary Alcohol | TsCl, Pyridine, DCM, 0 °C to rt | Tosylate | >90% | acs.org |

| Tosylate to Thiol | Tosylate | NaSH, DMF, rt | Thiol | ~70-85% | libretexts.org |

Stereoselective Synthesis Approaches

The target compound, this compound, is an achiral molecule. The C3 atom of the oxetane ring is a quaternary carbon, but because the C2 and C4 positions of the ring are equivalent methylene (B1212753) groups, no stereocenter exists at C3.

However, the field of medicinal chemistry often requires the synthesis of chiral molecules, and the principles of stereoselective synthesis are central to modern oxetane chemistry. acs.org Should a chiral analogue of the target compound be desired, for example by introducing a substituent on the oxetane ring at C2 or C4, several strategies could be employed.

Chiral Pool Synthesis: One could start from a chiral building block, such as an enantiopure substituted 1,2,4-triol, to construct the oxetane ring with defined stereochemistry. acs.org

Asymmetric Catalysis: The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, can be rendered enantioselective through the use of chiral catalysts. beilstein-journals.org Similarly, asymmetric syntheses of 3,3-disubstituted oxetanes have been developed, often starting from oxetan-3-one and employing chiral auxiliaries or catalysts. beilstein-journals.org

While not directly applicable to the synthesis of the achiral target 5 , these methods are crucial for the broader class of substituted oxetane compounds and represent the forefront of synthetic methodology in this area.

Scalable Synthetic Protocols and Process Optimization

For any synthetic route to be practically useful, especially in industrial or pharmaceutical contexts, its scalability must be considered. The proposed divergent pathway from 3-methyl-3-oxetanemethanol (1 ) is composed of reactions that are generally considered scalable, though each step presents unique optimization challenges.

Key Scalability Considerations:

| Step | Reaction | Scalability Advantages | Potential Challenges & Optimizations | Reference |

| 1 | Tosylation | Well-established, high-yielding reaction. | Use of pyridine as a solvent is undesirable on a large scale. Alternative bases like triethylamine (B128534) or 2,6-lutidine in a solvent like DCM or toluene (B28343) can be used. | acs.org |

| 2 | Malonic Ester Synthesis | Classic, robust C-C bond formation. | Requires strong bases (e.g., NaH, NaOEt), which need careful handling. The decarboxylation step can require high temperatures. | acs.org |

| 3 | Carboxylic Acid Reduction | Catalytic hydrogenation is highly scalable. Borane reagents are also used on scale. | LiAlH₄ is less favored on a large scale due to safety concerns. Optimizing catalytic hydrogenation conditions (catalyst, pressure, temperature) would be key. | - |

| 4 | Alcohol to Thiol (Mitsunobu) | Mild, one-pot reaction. | The formation of triphenylphosphine oxide as a byproduct complicates purification on a large scale. The use of polymer-bound phosphines or phosphines designed for easy removal can mitigate this. The cost and handling of DEAD/DIAD are also considerations. | organic-chemistry.orgwikipedia.org |

| 4 | Alcohol to Thiol (Two-Step) | Avoids difficult-to-remove byproducts. Reagents are generally cheaper. | Two separate steps add to process time. Handling of odorous and potentially toxic sulfur reagents like NaSH requires appropriate engineering controls. | libretexts.org |

A recent comprehensive study on the synthesis of 3,3-disubstituted oxetanes highlighted the optimization of various reaction protocols for scalability, with some procedures successfully scaled up to the kilogram level. rsc.org This work demonstrates the general robustness of the oxetane core to a wide range of conditions, supporting the feasibility of a multi-step synthesis of the target compound on a larger scale. The two-step conversion of the alcohol to the thiol via a sulfonate intermediate is likely the more scalable and cost-effective option for industrial production compared to the Mitsunobu reaction.

Iii. Mechanistic Investigations of Reactivity and Transformation Pathways

Reactivity Profiles of the 3-Methyloxetane (B1582186) Ring System

The reactivity of the oxetane (B1205548) ring, a four-membered cyclic ether, is largely dictated by its significant ring strain energy, which is approximately 107 kJ/mol (25 kcal/mol). radtech.orgresearchgate.netutexas.edu This value is only slightly less than that of oxiranes (epoxides), making oxetanes susceptible to ring-opening reactions. researchgate.net However, oxetanes are generally less reactive than oxiranes; for instance, the hydrolysis of oxetane is about three times slower than that of oxirane. researchgate.net Theoretical studies suggest this difference in reactivity arises because the transition state for oxetane ring-opening possesses slightly less strain compared to oxirane, resulting in a higher activation energy requirement. researchgate.net The reactivity is profoundly influenced by the substitution pattern on the ring. For the compound 2-(3-Methyloxetan-3-yl)ethane-1-thiol, the 3,3-disubstituted pattern is of central importance to its chemical behavior.

Nucleophilic ring-opening is the most extensively studied transformation of oxetanes. researchgate.netresearchgate.net The reaction involves the cleavage of a carbon-oxygen bond by a nucleophile, alleviating the ring strain. Due to the inherent stability of the alkoxide leaving group, this process often requires activation by a Brønsted or Lewis acid to facilitate the cleavage. researchgate.net A wide array of nucleophiles, including those based on carbon, oxygen, nitrogen, sulfur, and halogens, have been successfully employed in these reactions. researchgate.net

Regioselectivity, the preference for bond-making or breaking at one position over other possibilities, is a critical aspect of oxetane ring-opening. wikipedia.org The outcome is heavily dependent on the reaction mechanism, which is dictated by the reaction conditions (acidic vs. basic) and the substitution pattern of the oxetane ring.

In reactions proceeding under basic or neutral conditions with a strong nucleophile, the mechanism is typically a bimolecular nucleophilic substitution (SN2). The nucleophile attacks one of the α-carbons of the ether, leading to inversion of stereochemistry at the site of attack. The attack preferentially occurs at the less sterically hindered carbon atom. For a 3-substituted oxetane, this would be the C2 or C4 position.

Conversely, under acidic conditions, the mechanism shifts towards a unimolecular nucleophilic substitution (SN1) character. libretexts.org The oxetane oxygen is first protonated by the acid, forming a highly reactive oxonium ion. libretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atom. This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted α-carbon. libretexts.org

Recent advances have demonstrated that the regioselectivity can be reversed using novel catalytic systems. For example, a method combining zirconocene (B1252598) and photoredox catalysis facilitates the radical-based ring-opening of oxetanes to selectively yield the more-substituted alcohols, proceeding through what is presumed to be the less-stable radical intermediate. thieme-connect.de This contrasts with other radical methods, such as those using titanocene, and highlights the potential to control regiochemical outcomes through catalyst selection. thieme-connect.de

The mechanistic pathway for the nucleophilic ring-opening of the 3-methyloxetane system is fundamentally different under acidic and basic conditions.

Acid-Catalyzed Ring Opening: This is the most common method for oxetane ring cleavage, as activation via a Brønsted or Lewis acid is often necessary. researchgate.net The reaction is initiated by the protonation or coordination of the acid to the oxetane's Lewis basic oxygen atom. utexas.edulibretexts.org This step creates a good leaving group and a highly electrophilic oxonium ion intermediate. The subsequent nucleophilic attack has significant SN1 character, where the C-O bond begins to cleave before the nucleophile attacks. libretexts.org This leads to a buildup of positive charge on the carbon atom, which is more stable at the more substituted position. Therefore, the nucleophile adds preferentially to the more substituted carbon atom. libretexts.org A variety of Lewis acids, such as Boron trifluoride etherate (BF₃·(C₂H₅)₂O), Ytterbium(III) triflate (Yb(OTf)₃), and Scandium(III) triflate (Sc(OTf)₃), have been shown to effectively catalyze these reactions. researchgate.net Detailed mechanistic studies have revealed that even in reactions catalyzed by hydrogen-bond donors, competing Brønsted- and Lewis-acid mechanisms can operate simultaneously. nih.gov

Base-Catalyzed Ring Opening: Ring-opening under basic or neutral conditions is significantly more challenging and typically requires a potent nucleophile and/or high temperatures. utexas.edu The mechanism follows an SN2 pathway, involving the direct attack of the nucleophile on a ring carbon. libretexts.org The leaving group in this case is a simple alkoxide, which is a poor leaving group, accounting for the sluggishness of the reaction. libretexts.org Steric hindrance plays the dominant role in determining the site of attack, with the nucleophile adding to the least substituted carbon. researchgate.net For the 3-methyloxetane ring system, attack would occur at the C2 or C4 positions. Strong bases like organolithium reagents can open the ring, but often require high temperatures and long reaction times. utexas.edu

| Feature | Acid-Catalyzed Ring Opening | Base-Catalyzed Ring Opening |

|---|---|---|

| Mechanism | SN1-like | SN2 |

| Intermediate | Protonated oxonium ion; partial carbocation character | Direct attack, no stable intermediate |

| Reactivity | Generally fast; requires catalytic acid | Generally slow; requires strong nucleophile and/or harsh conditions |

| Regioselectivity | Attack at the more substituted carbon (electronic control) libretexts.org | Attack at the less substituted carbon (steric control) researchgate.net |

| Stereochemistry | Mixture of retention and inversion (racemization often occurs) | Inversion of configuration at the site of attack |

The release of ring strain (approx. 107 kJ/mol) is the thermodynamic driving force for oxetane ring-opening reactions. utexas.eduacs.org However, the kinetic stability of the ring is highly dependent on its substitution pattern. Monosubstituted oxetanes are comparatively less stable than their disubstituted counterparts. researchgate.net

Specifically, 3,3-disubstitution, as seen in this compound, confers significant chemical stability to the oxetane ring. nih.gov This increased stability is attributed to steric hindrance; the substituents at the C3 position effectively block the trajectory for a backside nucleophilic attack on the C2 and C4 carbons, which is required for an SN2-type ring-opening. nih.gov Furthermore, substitution at the 3-position leads to increased puckering of the ring conformation due to greater eclipsing interactions. utexas.edu While this substitution pattern enhances the kinetic stability against nucleophilic attack, the inherent ring strain remains a potent thermodynamic driving force for reactions that can overcome this kinetic barrier, such as those proceeding under strong acid catalysis or through radical pathways.

Electrophilic activation is a prerequisite for most ring-opening reactions of oxetanes, particularly with weak nucleophiles. researchgate.net This activation is typically achieved using Brønsted or Lewis acids. The interaction of the electrophile with the lone pair of electrons on the oxetane's oxygen atom makes the ring carbons significantly more electrophilic and susceptible to attack. acs.org

This activation can lead not only to simple ring-opening additions but also to more complex ring transformations. These can include rearrangements, β-eliminations, or ring expansions. researchgate.net For instance, the treatment of 3-substituted oxetanes with a Lewis acid can initiate desymmetrization reactions that are powerful strategies for constructing chiral alcohols or larger heterocyclic structures. researchgate.net The choice of catalyst is crucial; various Lewis acids have been explored, with systems like BF₃·OEt₂, TMSOTf, and Yb(OTf)₃ being effective in promoting the ring cleavage. researchgate.net In the synthesis of 3-sulfanyl-oxetanes from 3-oxetanols, the choice of a mild lithium catalyst was critical to achieve chemoselective C-OH activation for thiol alkylation over the competing oxetane ring-opening, which became dominant with longer reaction times or stronger Lewis acids. nih.gov

While polar, nucleophilic ring-opening reactions are well-established, the application of oxetanes as precursors for radical species is a more recently explored and valuable strategy. researchgate.netchemrxiv.org These reactions proceed via homolytic cleavage of a C-O bond, generating alkyl radicals that can participate in various synthetic transformations.

One prominent method involves a cobalt-catalyzed strategy that uses vitamin B12. researchgate.netresearchgate.netchemrxiv.org In this process, an alkylated cobalt complex is formed as an intermediate from the oxetane. Subsequent homolytic cleavage of the cobalt-carbon bond generates a nucleophilic alkyl radical. researchgate.netchemrxiv.org This radical can then engage in reactions like Giese additions or cross-electrophile couplings. researchgate.net A key feature of this methodology is its unique regioselectivity, which often complements that of polar reactions by functionalizing the less substituted carbon atom. researchgate.net

Another novel approach merges zirconocene and photoredox catalysis to achieve radical ring-opening. thieme-connect.de This dual catalytic system can achieve a "reverse" regioselectivity compared to other radical methods, selectively forming the more-substituted alcohol product. thieme-connect.de This is rationalized by the formation of a strong Zr-O bond in an early transition state, which directs the cleavage. thieme-connect.de These radical-based strategies expand the synthetic utility of the oxetane ring, allowing for C-O bond cleavage to form products inaccessible through traditional polar mechanisms.

Pericyclic Reactions and Rearrangements

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which influences its reactivity. While specific pericyclic reaction studies on this compound are not extensively documented, the known chemistry of oxetanes allows for postulation of potential transformation pathways. The strain in the small ring can facilitate ring-opening reactions, rearrangements, and ring expansions under appropriate thermal or photochemical conditions. acs.org

For instance, oxetanes are known to participate in photochemical reactions such as the Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl group and an alkene to form an oxetane. beilstein-journals.org While this is a formation method, it underscores the accessibility of pericyclic transition states. Rearrangements can be initiated by heat or catalysis. For example, certain substituted oxetanes can undergo rearrangements to form other heterocyclic systems or unsaturated alcohols. researchgate.net The stability of the oxetane ring in this compound is noteworthy; syntheses of related 3-sulfanyl-oxetanes have been achieved without ring-opening, indicating a degree of stability under specific catalytic conditions, such as those employing a mild lithium catalyst for thiol alkylation. beilstein-journals.orgnih.gov However, the potential for acid-catalyzed ring-opening or rearrangements remains a key aspect of its chemical profile. acs.orgchemrxiv.org

Reactivity of the Primary Thiol Functional Group (Ethane-1-thiol moiety)

The primary thiol (-SH) group is the dominant center of reactivity in this compound, primarily due to the nucleophilicity of the sulfur atom and its susceptibility to oxidation. nih.govyoutube.com

Nucleophilicity of the Sulfhydryl Group

The sulfur atom of the thiol group possesses lone pairs of electrons and is relatively soft and polarizable, making it a potent nucleophile. youtube.comwikipedia.org Its conjugate base, the thiolate anion (RS⁻), formed by deprotonation, is an even stronger nucleophile. nih.govyoutube.com This nucleophilicity drives a range of important chemical transformations.

The thiol group readily participates in "click" chemistry, particularly thiol-ene and thiol-yne reactions, which are characterized by high efficiency, stereoselectivity, and simple reaction conditions. wikipedia.org These reactions provide a powerful tool for forming carbon-sulfur bonds and are widely used in materials science and bioconjugation. wikipedia.orgalfa-chemistry.com

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.org This reaction can proceed via two primary mechanisms:

Radical Addition : Initiated by UV light, heat, or a radical initiator, a thiyl radical (RS•) is formed. wikipedia.orgnih.gov This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. wikipedia.orgacsgcipr.org This mechanism is highly efficient and tolerant of various functional groups. wikipedia.orgrsc.org

Michael Addition : In the presence of a base or nucleophilic catalyst, the thiol can add to an electron-poor alkene (e.g., acrylates, maleimides) via a conjugate Michael addition. wikipedia.orgalfa-chemistry.com The reaction is initiated by the formation of a nucleophilic thiolate anion. alfa-chemistry.commdpi.com

The thiol-yne reaction is the analogous addition of a thiol to an alkyne (a carbon-carbon triple bond). wikipedia.org A key feature of the radical-mediated thiol-yne reaction is that it can proceed via a two-fold addition. The first addition of the thiol to the alkyne yields an alkenyl sulfide (B99878). wikipedia.org This intermediate can then react with a second thiol molecule, leading to a 1,2-dithioether product. wikipedia.orgrsc.org This stepwise process allows for the creation of highly functionalized materials. rsc.org Both radical and nucleophilic pathways are also possible for the thiol-yne reaction. wikipedia.orgacs.org

| Reaction | Mechanism | Reactant | Initiation/Catalysis | Key Features |

|---|---|---|---|---|

| Thiol-Ene | Radical Addition | Alkene | UV light, Heat, Radical Initiators (e.g., AIBN, DMPA) wikipedia.orgrsc.org | Anti-Markovnikov selectivity; High yields; Oxygen tolerant. wikipedia.orgacsgcipr.org |

| Thiol-Ene | Michael Addition | Electron-deficient Alkene | Base (e.g., NEt₃) or Nucleophile (e.g., phosphines) alfa-chemistry.commdpi.comusm.edu | Highly efficient; Occurs under mild conditions. mdpi.com |

| Thiol-Yne | Radical Addition | Alkyne | UV light, Radical Initiators wikipedia.org | Stepwise addition possible (mono- and di-adducts); Forms alkenyl sulfides or dithioethers. wikipedia.orgrsc.org |

| Thiol-Yne | Michael Addition | Electron-deficient Alkyne | Base catalysis nih.gov | Stereoselective formation of vinyl sulfides; High yields. acs.orgnih.gov |

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds and other activated systems, known as the thia-Michael addition, is a highly reliable and atom-efficient method for forming carbon-sulfur bonds. mdpi.comacsgcipr.org This reaction leverages the high nucleophilicity of the thiolate anion, which readily adds to the β-carbon of an activated alkene or alkyne. acsgcipr.org

The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more reactive thiolate. mdpi.com However, nucleophilic catalysts can also be employed. usm.edu A wide range of Michael acceptors are suitable for this reaction, including:

α,β-unsaturated esters

Ketones

Nitriles

Sulfones

Amides acs.orgnih.govacsgcipr.org

The reaction with activated alkynes proceeds similarly, yielding vinyl sulfide products. nih.gov The stereochemistry of the resulting alkene can often be controlled by the reaction conditions. acs.org Under certain conditions, the thia-Michael addition can be reversible. mdpi.com

The thiol group is readily oxidized, and its redox chemistry is central to its function in many chemical and biological systems. nih.govnih.gov The oxidation of thiols can lead to several different sulfur-containing functional groups, with the most common product being a disulfide. wikipedia.orglibretexts.org

The oxidation of two thiol molecules yields a disulfide (R-S-S-R), a process that involves the formation of a sulfur-sulfur bond. libretexts.orgyoutube.com This reaction is a cornerstone of thiol chemistry and is fundamental to processes like protein folding, where disulfide bridges form between cysteine residues. wikipedia.orglibretexts.org

Formation (Oxidation): The oxidation of this compound to its corresponding disulfide can be achieved using a variety of mild oxidizing agents. wikipedia.org Air oxidation, often catalyzed by metal ions or a base, is a common method. wikipedia.orgacs.orgrsc.org 2 R-SH + [O] → R-S-S-R + H₂O

Reduction: The disulfide bond can be readily cleaved back to two thiol groups by treatment with a reducing agent. youtube.com This reversibility is a key feature of thiol-disulfide redox chemistry. libretexts.org

R-S-S-R + 2 [H] → 2 R-SH

This reversible transformation allows the thiol group to participate in redox cycling and thiol-disulfide exchange reactions, where a thiol reacts with a disulfide to form a new thiol and a new disulfide. wikipedia.orglibretexts.orgmdpi.com

| Transformation | Reagent Class | Examples | Notes |

|---|---|---|---|

| Oxidation (Thiol → Disulfide) | Mild Oxidants | Iodine (I₂), Bromine (Br₂), Air/O₂ (with catalyst), Hydrogen peroxide (H₂O₂) wikipedia.org | Powerful oxidants can lead to over-oxidation to sulfinic or sulfonic acids. wikipedia.org |

| Reduction (Disulfide → Thiol) | Thiol Reagents | Dithiothreitol (DTT), β-Mercaptoethanol (BME) libretexts.orgbiosynth.com | Often used in excess to drive the equilibrium towards the reduced thiol. biosynth.com |

| Reduction (Disulfide → Thiol) | Phosphine (B1218219) Reagents | Tris(2-carboxyethyl)phosphine (TCEP) biosynth.com | Irreversible reduction; effective over a wide pH range. biosynth.com |

Oxidation Reactions and Sulfur Redox Chemistry

Formation of Sulfinic and Sulfonic Acids

The sulfur atom in this compound is susceptible to oxidation, a common reaction pathway for thiols. libretexts.org While mild oxidation typically yields disulfides, the use of stronger oxidizing agents can lead to the formation of higher oxidation state sulfur-oxy acids, namely sulfinic acid and sulfonic acid. youtube.com This process occurs at the sulfur atom, without affecting the carbon skeleton or the adjacent oxetane ring under controlled conditions. libretexts.org

The oxidation proceeds stepwise. The thiol is first oxidized to a highly reactive sulfenic acid (R-SOH) intermediate. nih.gov In the presence of excess oxidant, this intermediate is rapidly oxidized further to the more stable sulfinic acid (R-SO₂H). nih.gov Subsequent oxidation under vigorous conditions converts the sulfinic acid to the corresponding sulfonic acid (R-SO₃H), which is generally considered a biologically irreversible state. acs.org The reaction of thiols with hydrogen peroxide, a common oxidant, is understood to be specific base-catalyzed, with the kinetics depending on pH. nih.gov

Table 1: Oxidation States of Sulfur in Thiol Derivatives

| Functional Group | General Structure | Sulfur Oxidation State | Typical Oxidizing Agents |

|---|---|---|---|

| Thiol | R-SH | -2 | - |

| Disulfide | R-S-S-R | -1 | O₂, I₂, H₂O₂ (mild) |

| Sulfenic Acid | R-SOH | 0 | H₂O₂, Peroxy acids (controlled) |

| Sulfinic Acid | R-SO₂H | +2 | H₂O₂, KMnO₄, HNO₃ |

Desulfurization Reactions and Mechanisms

Desulfurization represents a significant transformation of thiols, leading to the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond (hydrodesulfurization) or a bond to another heteroatom. cas.cn For an alkyl thiol like this compound, these reactions can be employed to modify the ethyl side chain while leaving the oxetane moiety intact, provided the reaction conditions are sufficiently mild to avoid ring-opening.

One notable method for the desulfurative functionalization of thiols proceeds via nucleophilic substitution. cas.cn This process can be promoted by a system such as triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I), which activates the thiol for displacement by a wide range of nucleophiles, including amines. cas.cn The reactivity in such systems can be dependent on the nature of the thiol; primary alkyl thiols may exhibit lower reactivity compared to more activated thiols like benzyl (B1604629) thiols and may require more forcing conditions such as elevated temperatures. cas.cn

The mechanism involves the in-situ generation of an iodophosphonium salt, which is then attacked by the thiol. This leads to the formation of a thio-phosphonium intermediate, which is a good leaving group and is subsequently displaced by the incoming nucleophile. This method tolerates various functional groups, which suggests its potential applicability to a bifunctional substrate like this compound, where selectivity is paramount. cas.cn

Participation in Condensation and Addition Reactions

The thiol group of this compound is a versatile participant in condensation and, most notably, addition reactions. Its reactivity is prominently featured in the realm of "click chemistry," specifically in thiol-ene and thiol-Michael reactions. wikipedia.orgnsf.gov These reactions are characterized by high yields, stereoselectivity, and mild reaction conditions. wikipedia.org

The thiol-ene reaction involves the addition of the S-H bond across a carbon-carbon double bond (an ene). wikipedia.org This reaction can proceed through two primary mechanisms:

Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain. wikipedia.orgnih.gov

Michael Addition (Thiol-Michael): This nucleophilic conjugate addition occurs between a thiol and an electron-deficient alkene (e.g., acrylates, maleimides). nsf.gov The reaction is typically catalyzed by a base (which generates a nucleophilic thiolate anion) or a nucleophile (like a phosphine). nsf.govrsc.org The thiolate attacks the β-carbon of the activated alkene, followed by protonation of the resulting enolate to give the final product. nsf.gov

Table 2: Comparison of Thiol-Ene and Thiol-Michael Addition Reactions

| Feature | Radical Thiol-Ene | Nucleophilic Thiol-Michael |

|---|---|---|

| Substrate (Ene) | Unactivated or activated alkenes | Electron-deficient alkenes (Michael acceptors) |

| Initiation/Catalysis | UV light, heat, radical initiators | Base or nucleophilic catalysts (e.g., amines, phosphines) |

| Mechanism | Free-radical chain reaction | Nucleophilic conjugate addition |

| Regioselectivity | Anti-Markovnikov | Determined by the position of the electron-withdrawing group |

| Key Intermediates | Thiyl radical, carbon-centered radical | Thiolate anion, enolate anion |

Intermolecular and Intramolecular Synergistic Reactivity of Oxetane and Thiol Moieties

The coexistence of the oxetane and thiol functionalities within this compound creates a platform for complex reactivity where the two groups can influence each other. This synergistic interplay can be harnessed to achieve high levels of selectivity or to design elegant tandem and cascade reactions. The outcome of these reactions is highly dependent on the choice of reagents, catalysts, and solvents, which can selectively activate one functional group over the other or enable their cooperative action.

Chemo- and Regioselective Reactions

Achieving chemoselectivity is a central challenge in the chemistry of bifunctional molecules like this compound. The primary competition is between reactions at the nucleophilic thiol center and reactions involving the strained oxetane ring, which is prone to ring-opening. acs.org

Remarkably, high chemoselectivity can be achieved under appropriate catalytic conditions. Research on the synthesis of 3-sulfanyloxetanes has shown that the reaction of thiols with 3-hydroxyoxetanes can be catalyzed by lithium salts. nih.gov This protocol enables a chemoselective C-OH activation and subsequent thiol alkylation, forming the C-S bond without inducing the competing ring-opening of the oxetane. nih.gov This finding is significant as it demonstrates that the oxetane ring can be stable to conditions that are designed to functionalize a group at the 3-position. While the target molecule already contains the C-S bond, this principle of selective reactivity in the presence of the oxetane ring is crucial for its further transformations.

Regioselectivity is also a key consideration. For instance, in thiol-ene radical additions involving an external alkene, the thiyl radical derived from this compound would add to the alkene with anti-Markovnikov selectivity. wikipedia.org In potential intramolecular reactions, the regioselectivity would be governed by the relative stability of the transition states leading to different ring sizes (Baldwin's rules).

Tandem Reactions and Cascade Processes

The bifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where a single synthetic operation generates significant molecular complexity. These processes can be designed to involve the sequential or concerted reactivity of both the thiol and oxetane groups.

One potential cascade could be initiated by a thiol-ene reaction . The radical addition of the thiol moiety to an appropriately positioned unsaturated bond (either inter- or intramolecular) generates a carbon-centered radical. wikipedia.org This radical intermediate can then be trapped in a subsequent step, potentially involving the oxetane ring or another functional group, to trigger a cyclization or rearrangement cascade. wikipedia.org

Another possibility is a tandem reaction involving addition followed by oxidation. For example, a photocatalytic system could first mediate the thiol-ene addition to an alkene, and then, in the same pot, oxidize the resulting thioether to the corresponding sulfoxide (B87167) using atmospheric oxygen as the terminal oxidant. nih.gov Such a process avoids the isolation of the intermediate thioether, improving synthetic efficiency. nih.gov While not explicitly documented for this compound, these established methodologies for other thiols highlight plausible and advanced transformation pathways.

Solvent Effects and Catalytic Systems on Reaction Outcomes

The choice of solvent and catalyst is paramount in directing the reaction pathways of this compound, particularly in managing the synergistic or competing reactivity of its two functional groups.

Solvent Effects: In radical thiol-ene reactions, solvent polarity can influence the reaction kinetics. Studies have shown that while the propagation steps are less sensitive to the medium, the chain transfer step can be significantly affected. libretexts.org Non-polar solvents may increase the chain transfer rate constant, which can be manipulated to control the properties of resulting polymers in polymerization applications. libretexts.org

Catalytic Systems: The catalytic system is the most powerful tool for controlling selectivity.

For Thiol-Michael Additions: Nucleophilic catalysts like dimethylphenylphosphine (B1211355) (DMPP) can be highly efficient, yielding complete conversion in minutes. rsc.org Amine catalysts are also effective but may require longer reaction times. rsc.org The choice of catalyst can be critical to avoid side reactions.

For Selective C-S Bond Formation: As previously mentioned, a lithium catalyst (e.g., LiNTf₂) has proven crucial for the selective alkylation of thiols with 3-hydroxyoxetanes, completely suppressing the undesired oxetane ring-opening pathway that is often observed with other Lewis or Brønsted acids. nih.gov

Bifunctional Catalysis: For more complex transformations, bifunctional catalysts that can interact with both the thiol and oxetane moieties could enable unique reactivity. For example, a catalyst with both a Lewis acidic site (to coordinate to the oxetane oxygen) and a Brønsted basic site (to deprotonate the thiol) could facilitate intramolecular rearrangements or additions with high control. researchgate.net

Table 3: Influence of Catalytic Systems on Reactions of Oxetane-Thiols and Related Precursors

| Reaction Type | Catalytic System | Function of Catalyst | Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Thiol Alkylation with 3-Hydroxyoxetane | LiNT₂ (Lithium bis(trifluoromethanesulfonyl)imide) | Lewis acid, activates C-OH | High chemoselectivity for C-S bond formation over oxetane ring-opening. | nih.gov |

| Thiol-Michael Addition | Amines (e.g., triethylamine) | Base catalyst | Generates thiolate anion for conjugate addition. | rsc.org |

| Thiol-Michael Addition | Phosphines (e.g., DMPP) | Nucleophilic catalyst | Initiates conjugate addition via ylide intermediate. High efficiency. | rsc.org |

Iv. Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like 2-(3-Methyloxetan-3-yl)ethane-1-thiol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.

The structural elucidation of this compound would rely on several key NMR experiments. A standard 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their electronic surroundings, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. docbrown.info

To establish the connectivity between atoms, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group and potentially between the protons on the oxetane (B1205548) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms (¹JCH). sdsu.eduyoutube.com It is instrumental in assigning which protons are attached to which carbons. For instance, the methyl protons would show a correlation to the methyl carbon, and the methylene (B1212753) protons of the oxetane ring would correlate to their respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comlibretexts.org HMBC is crucial for connecting the different fragments of the molecule. For example, it would show correlations between the protons of the ethyl group and the quaternary carbon of the oxetane ring, confirming the attachment of the ethane-1-thiol side chain to the 3-position of the oxetane.

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the known values for similar structural motifs. The electronegative oxygen atom in the oxetane ring significantly influences the chemical shifts of nearby protons and carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Oxetane Ring | |||

| C1' (CH₂) | ~4.5 | ~78 | C2', C3', C4' |

| C2' (CH₂) | ~4.5 | ~78 | C1', C3', C4' |

| C3' (C) | - | ~40 | - |

| C4' (CH₃) | ~1.3 | ~25 | C2', C3' |

| Ethane-1-thiol Side Chain | |||

| C1 (CH₂) | ~2.7 | ~30 | C2, C3', SH |

| C2 (CH₂) | ~1.9 | ~40 | C1, C3' |

| SH | ~1.4 (broad) | - | C1 |

Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation adopted in the crystalline state. rsc.org For substituted oxetanes, the ring is not planar and adopts a puckered conformation to relieve ring strain. acs.orgmdpi.com The degree of puckering is influenced by the nature and position of the substituents. mdpi.com

In the case of this compound, ssNMR could be used to:

Determine the precise bond angles and torsional angles of the oxetane ring in the solid state.

Provide data that can be used in conjunction with powder X-ray diffraction for a complete crystal structure determination. rsc.org

Conformational analysis of related oxetane-containing molecules has been successfully performed using a combination of NMR techniques, including Nuclear Overhauser Effect (NOE) spectroscopy, which provides through-space correlations between protons. acs.orgmdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of this compound, which is C₇H₁₄OS. By comparing the experimentally measured exact mass to the calculated mass for this formula, the elemental composition can be confirmed.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₇H₁₅OS⁺ | 147.0816 |

| [M+Na]⁺ | C₇H₁₄NaOS⁺ | 169.0636 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods. nih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. miamioh.edu

For this compound, key fragmentation pathways would be expected to involve:

Cleavage of the C-C bond between the oxetane ring and the ethyl group: This would lead to the formation of characteristic ions corresponding to the substituted oxetane ring and the ethanethiol (B150549) fragment.

Ring-opening of the oxetane: The strained four-membered ring can undergo cleavage, leading to a variety of fragment ions.

Loss of small neutral molecules: Fragments corresponding to the loss of H₂S, C₂H₄, or CH₂O might be observed.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure/Formula | Fragmentation Pathway |

| 113 | [C₆H₉O]⁺ | Loss of SH |

| 85 | [C₅H₉O]⁺ | Cleavage of the ethyl group and subsequent rearrangement |

| 71 | [C₄H₇O]⁺ | Ring opening and fragmentation |

| 61 | [C₂H₅S]⁺ | Cleavage of the bond to the oxetane ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For this compound, the key functional groups that would give rise to characteristic signals are the thiol (S-H) group, the C-S bond, the C-O-C ether linkage of the oxetane ring, and the C-H bonds of the alkyl portions.

Table 4: Expected IR and Raman Vibrational Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Thiol | S-H stretch | 2550-2600 (weak in IR, strong in Raman) |

| Alkyl | C-H stretch | 2850-3000 |

| Ether (Oxetane) | C-O-C stretch | ~980 (ring breathing mode) and 1150-1060 |

| Thioether | C-S stretch | 600-800 |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating "this compound" from reaction mixtures and for assessing its purity.

Gas chromatography is a powerful technique for the analysis of volatile compounds like thiols. For "this compound," GC would be employed to separate it from starting materials, solvents, and byproducts.

Research Findings: The analysis of thiols, or mercaptans, by GC is a well-established method. cdc.gov A flame photometric detector (FPD) with a sulfur filter is particularly sensitive for detecting sulfur-containing compounds and would be the ideal choice for this analysis. cdc.gov The use of a capillary column, such as a DB-1, would provide the high resolution needed for separating complex mixtures. cdc.gov For a hypothetical analysis, typical GC parameters could be set as described in the table below. cdc.gov The retention time would be unique to the compound under the specific conditions, and the peak area would be proportional to its concentration. cdc.gov

Hypothetical GC Parameters for Analysis:

| Parameter | Value |

| Column | DB-1 fused-silica capillary, 30 m x 0.25 mm ID, 1 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (FPD, Sulfur Mode) |

| Oven Program | 30 °C for 2 min, then ramp at 15 °C/min to 200 °C |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC) is another essential technique for the purity assessment and isolation of thiols. nih.gov Since thiols like "this compound" may lack a strong UV chromophore, derivatization is often necessary for sensitive detection.

Research Findings: For the analysis of thiols by HPLC, derivatization with a reagent that introduces a UV-active or fluorescent tag is a common strategy. nih.govsemanticscholar.org Reagents such as ethyl propiolate can be used to form a UV-absorbing derivative. semanticscholar.org Reverse-phase HPLC with a C18 column is typically used for the separation of these derivatives. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient to ensure good separation. A diode array detector (DAD) or a fluorescence detector would be used for detection, depending on the derivatizing agent.

Illustrative HPLC Parameters for a Derivatized Thiol:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) at the λmax of the derivative |

| Injection Volume | 10 µL |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers.

Research Findings: For "this compound," which may exist as enantiomers due to the stereocenter at the 3-position of the oxetane ring if a chiral synthesis is not employed, X-ray crystallography would be invaluable. To perform this analysis, a single crystal of the compound, or a suitable crystalline derivative, would be required. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms. While no specific crystallographic data for "this compound" is available, studies on similar heterocyclic compounds demonstrate the utility of this technique for unambiguous structural elucidation. researchgate.net

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment and predicting the chemical behavior of "2-(3-methyloxetan-3-yl)ethane-1-thiol". These methods can elucidate the distribution of electrons within the molecule, identify sites susceptible to reaction, and map out the energetic pathways of potential transformations.

Density Functional Theory (DFT) is a versatile computational method for investigating the reactivity of molecules like "this compound". By calculating the electron density, DFT can be used to model reaction pathways and identify the structures and energies of transition states, providing insight into the kinetics and thermodynamics of potential reactions.

Key reactive sites in "this compound" include the sulfur atom of the thiol group, which can act as a nucleophile or be oxidized, and the strained oxetane (B1205548) ring, which is susceptible to ring-opening reactions, particularly under acidic conditions. nih.govacs.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, can model the mechanisms of these reactions. researchgate.netresearchgate.net

For the thiol group, DFT studies can elucidate the mechanism of its reaction with electrophiles. The calculations would likely show the thiolate anion, formed by deprotonation, to be a potent nucleophile. The transition state for S-alkylation or S-acylation would involve the attack of the sulfur atom on the electrophilic center.

The ring-opening of the oxetane moiety is another critical reaction pathway. While 3,3-disubstituted oxetanes are generally more stable than other substituted variants, the inherent ring strain of approximately 25.5 kcal/mol makes ring-opening a thermodynamically favorable process. nih.govnih.gov DFT calculations can model the acid-catalyzed ring-opening, where protonation of the oxetane oxygen is the initial step, followed by nucleophilic attack on one of the ring carbons. These calculations would reveal the structure of the protonated intermediate and the subsequent transition state for nucleophilic attack, providing the activation energy for the reaction.

A representative table of calculated thermodynamic data for a hypothetical reaction is presented below.

| Reaction | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Thiol Deprotonation | This compound | 2-(3-methyloxetan-3-yl)ethane-1-thiolate | Value | Value |

| Oxetane Protonation | This compound, H+ | Protonated this compound | Value | Value |

Note: Specific values are placeholders and would require dedicated DFT calculations for "this compound".

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are well-suited for detailed conformational analysis and the calculation of accurate energy profiles. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for understanding the molecule's potential energy surface.

The conformational flexibility of "this compound" arises from rotation around the C-C and C-S single bonds of the ethanethiol (B150549) side chain. Ab initio calculations can be used to determine the relative energies of the different staggered and eclipsed conformations (rotamers). For simple alkanes and thiols, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. nih.govunacademy.com For the ethanethiol side chain, gauche and anti conformations resulting from rotation around the C-C bond would be of particular interest. The bulky 3-methyl-3-oxetanyl group would likely introduce significant steric hindrance, influencing the preferred conformations.

A study on ethane-1,2-dithiol using ab initio methods found that the gauche conformers are the most stable. researchgate.net Similar principles would apply to "this compound", where the interactions between the oxetane ring and the thiol group would dictate the conformational preferences.

The rotational barriers between different conformers can also be calculated using ab initio methods. These barriers represent the energy required to rotate from one stable conformation to another and provide insight into the molecule's flexibility at different temperatures. For ethanethiol, the rotational barrier around the C-S bond has been a subject of computational studies. researchgate.net

Below is a hypothetical table of relative energies for different conformers of "this compound".

| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (Reference) |

| Gauche | 60° | Value |

| Eclipsed | 0° | Value |

Note: Specific values are placeholders and would require dedicated ab initio calculations for "this compound".

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of "this compound". The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they represent the frontier orbitals involved in chemical reactions.

The HOMO is expected to be localized primarily on the sulfur atom of the thiol group, reflecting its nucleophilic character. The lone pairs of electrons on the sulfur atom would contribute significantly to this orbital. The LUMO, on the other hand, is likely to be associated with the antibonding orbitals of the strained oxetane ring, particularly the C-O σ* orbitals. nih.gov This distribution of frontier orbitals suggests that the thiol group is the primary site for electrophilic attack, while the oxetane ring is susceptible to nucleophilic attack, especially after protonation.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.netirjweb.comnih.gov

Electron density distribution calculations, often visualized through molecular electrostatic potential (MEP) maps, can highlight the electron-rich and electron-poor regions of the molecule. For "this compound", the MEP map would likely show a region of negative potential around the oxygen atom of the oxetane and the sulfur atom of the thiol, indicating their nucleophilic nature. Regions of positive potential would be expected around the hydrogen atom of the thiol group and the carbon atoms adjacent to the oxygen atom in the oxetane ring.

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms in a molecule. wikipedia.orgresearchgate.net While the absolute values of Mulliken charges can be basis-set dependent, they provide a qualitative picture of charge distribution. wikipedia.org

A representative table of calculated electronic properties is provided below.

| Property | Value |

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

| Mulliken Charge on Oxygen | Value |

| Mulliken Charge on Sulfur | Value |

Note: Specific values are placeholders and would require dedicated quantum chemical calculations for "this compound".

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into the conformational space, flexibility, and intermolecular interactions of "this compound".

MD simulations can be used to explore the vast conformational landscape of the molecule by simulating its motion over time. This allows for the identification of the most populated conformations and the pathways for interconversion between them. The results of MD simulations can complement the static picture provided by quantum chemical calculations by revealing the dynamic nature of the molecule's structure.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. For "this compound", this would include the formation of hydrogen bonds between the thiol group of one molecule and the oxygen or sulfur atom of another. In a condensed phase, such as a liquid or a solution, these intermolecular interactions play a crucial role in determining the bulk properties of the substance. MD simulations can provide information on the strength, lifetime, and geometry of these hydrogen bonds.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters for "this compound", which can aid in the interpretation of experimental spectra.

DFT and ab initio methods can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the normal modes of vibration, specific peaks can be assigned to the stretching and bending motions of particular functional groups, such as the S-H stretch of the thiol group and the C-O-C stretching of the oxetane ring.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. researchgate.net By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For "this compound", computational methods could help to assign the signals of the protons and carbons in the oxetane ring and the ethanethiol side chain.

A hypothetical table of predicted ¹³C NMR chemical shifts is shown below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C(oxetane, C-O) | Value |

| C(oxetane, quaternary) | Value |

| C(oxetane, methyl) | Value |

| C(ethanethiol, CH2-oxetane) | Value |

| C(ethanethiol, CH2-S) | Value |

Note: Specific values are placeholders and would require dedicated calculations for "this compound".

Theoretical Insights into Ring Strain and Stability of the Oxetane Moiety

The oxetane ring in "this compound" is a four-membered heterocycle with significant ring strain, which is a key determinant of its reactivity. Theoretical calculations can provide a quantitative measure of this strain and offer insights into the factors that contribute to the stability of the ring.

The ring strain energy of unsubstituted oxetane is estimated to be around 25.5-26.9 kcal/mol. nih.govnih.govosti.gov This strain arises from angle strain, due to the deviation of the bond angles from the ideal tetrahedral angle, and torsional strain from eclipsing interactions of the hydrogen atoms. The introduction of substituents on the oxetane ring can alter its puckering and stability. acs.orgutexas.edu For "this compound", the 3,3-disubstitution pattern is expected to increase the stability of the oxetane ring towards nucleophilic attack compared to monosubstituted oxetanes. nih.gov This is attributed to steric hindrance, which blocks the trajectory of an incoming nucleophile towards the antibonding orbitals of the C-O bonds. nih.gov

Computational methods can be used to calculate the ring strain energy of "this compound" using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the cancellation of errors and a more accurate determination of the strain energy.

Furthermore, theoretical studies can investigate the stability of reactive intermediates that may form from the oxetane ring, such as radical cations. The formation of a carbocation at the benzylic position of 3-aryloxetanes has been explored as a strategy for their functionalization, and similar principles could be applied to understand the potential reactivity of "this compound". chimia.ch

Development of Computational Models for Predicting Thiol Reactivity

The reactivity of thiols, including "this compound," is a subject of significant interest in various chemical and biological contexts. Computational models have emerged as powerful tools to predict and understand the diverse reactions of thiols, such as nucleophilic additions, thiol-disulfide exchanges, and oxidation reactions. nih.govnih.gov These models range from quantum mechanical calculations that provide deep mechanistic insights to machine learning algorithms capable of predicting reactivity for large sets of compounds.

A key determinant of thiol reactivity is the acidity of the thiol proton (pKa), as the thiolate anion is generally the more potent nucleophile. msu.edulibretexts.org Consequently, much effort has been dedicated to developing accurate computational methods for pKa prediction. Density Functional Theory (DFT) has been extensively employed for this purpose. acs.orgnih.govresearchgate.net Studies have systematically evaluated the performance of various DFT functionals and basis sets to identify methods that provide the best agreement with experimental pKa values for a range of thiols. acs.orgnih.govresearchgate.netwayne.eduresearchgate.net

For instance, a study focusing on pKa prediction of thiols in DMSO found that the M06-2X functional combined with the 6-311++G(2df,2p) basis set yielded a standard deviation of about 0.5 pKa units compared to experimental values for 16 thiols. acs.orgnih.govresearchgate.net Another study on aqueous pKa prediction for 45 substituted thiols highlighted the importance of including explicit water molecules in the computational model to achieve better accuracy. wayne.eduresearchgate.net The ωB97XD functional with the 6-31+G(d,p) or 6-311++G(d,p) basis sets and the SMD solvation model with three explicit water molecules produced results with an average error of -0.11 ± 0.50 and +0.15 ± 0.58 pKa units, respectively. wayne.edu

Table 1: Performance of Selected DFT Functionals for Thiol pKa Prediction in Aqueous Solution This table is interactive. You can sort and filter the data.

| DFT Functional | Basis Set | Solvation Model | Explicit Water Molecules | Average Error (pKa units) | Standard Deviation (pKa units) |

|---|---|---|---|---|---|

| ωB97XD | 6-31+G(d,p) | SMD | 3 | -0.11 | 0.50 |

| ωB97XD | 6-311++G(d,p) | SMD | 3 | +0.15 | 0.58 |

| B3LYP | 6-31+G(d,p) | SMD | 3 | -1.11 | 0.82 |

| B3LYP | 6-311++G(d,p) | SMD | 3 | -0.78 | 0.79 |

| M06-2X | 6-31+G(d,p) | SMD | 1 | ~1.5-2.0 | - |

| PBEPBE | 6-31+G(d,p) | SMD | 1 | ~1.5-2.0 | - |

| BP86 | 6-31+G(d,p) | SMD | 1 | ~1.5-2.0 | - |

| LC-BLYP | 6-31+G(d,p) | SMD | 1 | ~1.5-2.0 | - |

Data sourced from a study on DFT calculation of pKa's of thiols in aqueous solution. wayne.eduresearchgate.net